molecular formula C31H29ClN4S B11076358 4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide

4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide

Cat. No.: B11076358
M. Wt: 525.1 g/mol
InChI Key: WZWQJAIXTJVTAV-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of triazacyclopenta[cd]azulenes, which are characterized by their fused ring systems and diverse functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide typically involves multi-step organic reactions

    Formation of the Core Structure: The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as substituted anilines and aldehydes under acidic or basic conditions.

    Introduction of Substituents: The chlorophenyl, dimethylphenyl, and methylphenyl groups are introduced through electrophilic aromatic substitution reactions. These reactions often require catalysts such as Lewis acids (e.g., AlCl3) and specific reaction conditions (e.g., temperature, solvent).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the carbothioamide group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them into amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carbothioamide group can yield sulfoxides, while reduction of nitro groups can produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can serve as a probe to study enzyme interactions and protein binding due to its diverse functional groups. It may also be used in the design of bioactive molecules with potential therapeutic applications.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its structural features make it a candidate for the development of new pharmaceuticals targeting specific biological pathways.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties may contribute to the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form specific interactions with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide
  • 4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents and the resulting structural features. This compound’s distinct electronic and steric properties differentiate it from other similar compounds, potentially leading to unique biological activities and applications.

Properties

Molecular Formula

C31H29ClN4S

Molecular Weight

525.1 g/mol

IUPAC Name

6-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-2-(4-methylphenyl)-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide

InChI

InChI=1S/C31H29ClN4S/c1-19-8-11-23(12-9-19)29-34-36-28(30(37)33-26-18-20(2)7-10-21(26)3)27(22-13-15-24(32)16-14-22)25-6-4-5-17-35(29)31(25)36/h7-16,18H,4-6,17H2,1-3H3,(H,33,37)

InChI Key

WZWQJAIXTJVTAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=C(C4=C3N2CCCC4)C5=CC=C(C=C5)Cl)C(=S)NC6=C(C=CC(=C6)C)C

Origin of Product

United States

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